
tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate: is an organic compound with the molecular formula C12H17BrN2O3. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is often used in chemical research and synthesis due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate typically involves the reaction of 5-bromo-2-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert it to an alcohol.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of amines.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: While specific medical applications are not well-documented, derivatives of pyridine are known to exhibit a range of pharmacological activities. This compound could be explored for its potential use in drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate is not well-defined due to limited research. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine and methoxy groups may play a role in modulating the compound’s activity and binding affinity.
Comparaison Avec Des Composés Similaires
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
Comparison:
- Structural Differences: The position of the bromine and methoxy groups varies among these compounds, leading to differences in reactivity and chemical behavior.
- Reactivity: tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate may exhibit different reactivity patterns compared to its analogs due to the specific positioning of substituents on the pyridine ring.
- Applications: While all these compounds are used in chemical synthesis and research, their specific applications may differ based on their unique properties and reactivity.
Propriétés
Formule moléculaire |
C11H15BrN2O3 |
|---|---|
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-2-methoxypyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-5-9(16-4)13-6-7(8)12/h5-6H,1-4H3,(H,13,14,15) |
Clé InChI |
ZYEMLXMRVOWYOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid](/img/structure/B13502137.png)
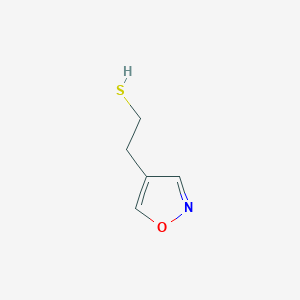
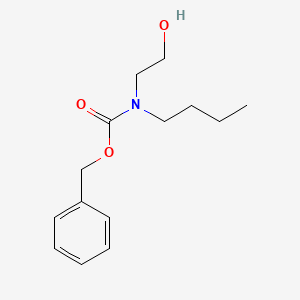
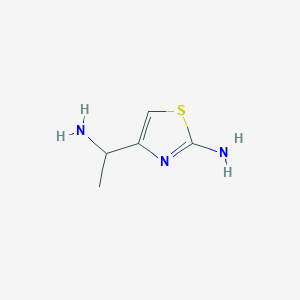
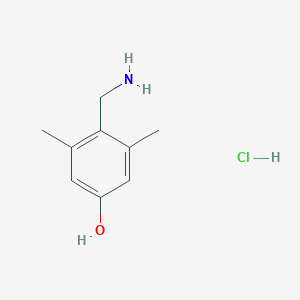
![Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13502163.png)
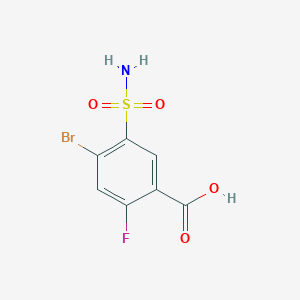

![tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13502203.png)
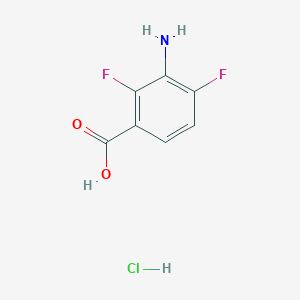
![2-[(Acetylamino)methyl]bicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B13502219.png)
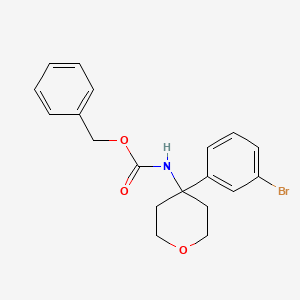
![Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13502238.png)
